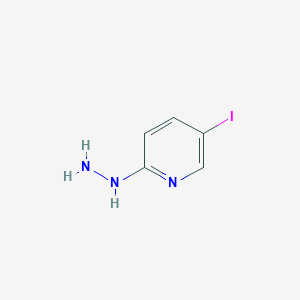
2-hydrazinyl-5-iodoPyridine
Cat. No. B1613007
Key on ui cas rn:
77992-46-2
M. Wt: 235.03 g/mol
InChI Key: XFEWGDAERUEGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157490B2
Procedure details


A mixture of the product (2.0 g, 8.51 mmol) from Step A above in triethyl orthoformate (100 mL) was warmed at reflux for 18 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in 250 mL of dichloromethane and was filtered through a pad of silica gel. The pad was washed with 20% methanol/dichloromethane to elute the compound from the silica gel, and this filtrate was concentrated to dryness and then redissolved in dichloromethane. Addition of hexanes afforded a precipitate, which was collected. The filtrate was concentrated to half volume, and was then diluted with additional hexanes to yield a second crop of product. The combined solids were dried in vacuo to afford the title compound as a pale yellow solid. LC/MS 246.0 (M+1)


Name
Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[CH:10](OCC)(OCC)OCC>>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:10]=[N:9][N:8]=2)[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=CC(=NC1)NN
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 h
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 250 mL of dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a pad of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
The pad was washed with 20% methanol/dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute the compound from the silica gel
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
this filtrate was concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Addition of hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a precipitate, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to half volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then diluted with additional hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a second crop of product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined solids were dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=CC=2N(C1)C=NN2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
